

Application Notes and Protocols: Cy5-PEG3-Tetrazine for Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	Cy5-PEG3-Tetrazin	
Cat. No.:	B12365149	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Cy5-PEG3-Tetrazine** in bioorthogonal labeling experiments. This document covers optimal reaction buffer and pH conditions, detailed experimental protocols for common applications, and quantitative data to enable efficient and reproducible results.

Introduction

Cy5-PEG3-Tetrazine is a fluorescent probe designed for bioorthogonal labeling through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction occurs between the tetrazine moiety and a trans-cyclooctene (TCO) group, forming a stable covalent bond. The Cy5 fluorophore allows for sensitive detection in the far-red spectrum, minimizing background autofluorescence from biological samples. The polyethylene glycol (PEG) linker enhances solubility in aqueous buffers and reduces steric hindrance. This powerful tool is widely used for labeling proteins, antibodies, and cells in various applications, including flow cytometry, fluorescence imaging, and targeted drug delivery.

Reaction Buffer and pH Conditions

The efficiency of the iEDDA reaction is influenced by the reaction buffer and pH. While the reaction is generally fast and robust under physiological conditions, optimization can lead to improved labeling efficiency and stability of the reagents.



Buffer Selection

Phosphate-buffered saline (PBS) is a commonly used buffer for **Cy5-PEG3-Tetrazine** reactions, typically at a pH of 7.4.[1][2][3] HEPES buffer at pH 7.2 has also been shown to be effective, particularly in cell-based assays.[4] It is crucial to avoid buffers containing primary amines, such as Tris, if the TCO-modified molecule was functionalized using an NHS ester, as these can compete with the desired reaction.[2]

pH Optimization

The optimal pH range for the tetrazine-TCO ligation is generally between 7.0 and 8.5. While the reaction can proceed at a lower pH, the rate may be affected. For instance, some studies have shown that decreasing the pH to 3 can increase the reaction rate, though the rate begins to decelerate below pH 3. However, it is important to consider the stability of the tetrazine and the biological sample at extreme pH values. Tetrazine compounds can show instability under basic conditions. For most biological applications, maintaining a physiological pH (7.2-7.4) is recommended to ensure the stability and function of the biomolecules being labeled.

Quantitative Data Summary

The following tables summarize key quantitative data for the **Cy5-PEG3-Tetrazin**e reaction, providing a reference for experimental design.

Parameter	Value	Conditions	Source
Optimal pH Range	7.0 - 8.5	Aqueous Buffer	_
Commonly Used Buffer	PBS, HEPES	рН 7.2-7.4	
Excitation Wavelength (λex)	~650 nm	Aqueous Buffer	
Emission Wavelength (λem)	~670 nm	Aqueous Buffer	
Second-Order Rate Constant (k ₂)	800 - 30,000 M ⁻¹ s ⁻¹	Dependent on tetrazine substitution and TCO strain	



Condition	Effect on Tetrazine Stability	Source
Physiological pH (7.2-7.4)	Generally stable	
Basic Conditions (e.g., pH 10)	Increased instability	-
Presence of Thiols (e.g., DTT, GSH)	Can affect TCO stability and may react with some tetrazines	_
Exposure to Light	Cyanine dyes are susceptible to photobleaching	_

Experimental Protocols

Here are detailed protocols for common applications of **Cy5-PEG3-Tetrazine**.

Protocol 1: Labeling of TCO-Modified Antibodies

This protocol describes the general procedure for labeling an antibody that has been prefunctionalized with a TCO group.

Materials:

- TCO-modified antibody
- Cy5-PEG3-Tetrazine
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

- Reagent Preparation:
 - Dissolve the TCO-modified antibody in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.



 Prepare a stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO at a concentration of 1-10 mM.

· Labeling Reaction:

- Add a 3- to 5-fold molar excess of the Cy5-PEG3-Tetrazine solution to the TCO-modified antibody solution.
- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Purification:

- Remove the unreacted Cy5-PEG3-Tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
- Collect the fractions containing the labeled antibody.

Characterization:

 Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). A correction factor for the absorbance of Cy5 at 280 nm should be applied for accurate protein concentration determination.

Protocol 2: Labeling of Live Cells Expressing TCO Groups

This protocol provides a general workflow for labeling the surface of live cells that have been metabolically or genetically engineered to express TCO groups.

Materials:

- Live cells expressing TCO groups
- Cy5-PEG3-Tetrazine



- Cell culture medium or PBS
- Anhydrous DMSO

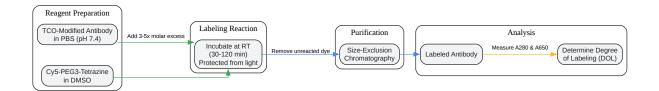
Procedure:

- Cell Preparation:
 - Harvest the TCO-expressing cells and wash them once with PBS.
 - Resuspend the cells in a suitable buffer (e.g., PBS or complete cell culture medium) at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Reagent Preparation:
 - Prepare a stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO to a concentration of 1-10 mM.
- Labeling Reaction:
 - \circ Add the **Cy5-PEG3-Tetrazin**e stock solution to the cell suspension to achieve a final concentration of 1-10 μ M.
 - Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
- Washing:
 - After incubation, wash the cells two to three times with PBS to remove any unbound dye.
 Centrifuge at 300-500 x g for 5 minutes for each wash.
- Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.

Visualizations



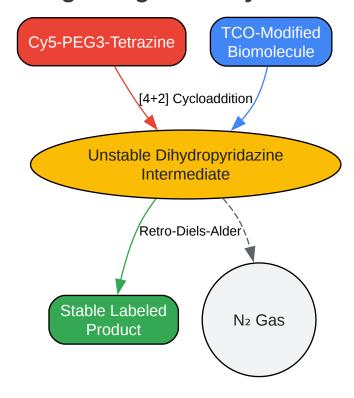
Experimental Workflow for Antibody Labeling



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Caption: Workflow for labeling TCO-modified antibodies with **Cy5-PEG3-Tetrazine**.

iEDDA Reaction Signaling Pathway



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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.



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